molecular formula C22H21FN4O3S B2635014 5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-59-0

5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No. B2635014
CAS RN: 941243-59-0
M. Wt: 440.49
InChI Key: VVSIUIQLVOOLAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of ethyl-4- (4- ( (substituted benzyl)amino)piperidin-1-yl)-2- (phenyl/pyridyl)thiazole-5-carboxylates was designed by molecular hybridization and synthesized from aryl thioamides in five steps .

Scientific Research Applications

Antimicrobial Activity

Several synthesized compounds, including variants of 5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile, have been extensively studied for their antimicrobial properties. For instance, novel Schiff bases synthesized from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated significant in vitro antimicrobial activity against different bacterial and fungal strains (Puthran et al., 2019). Similarly, compounds synthesized from 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile were evaluated for 5-HT3 antagonisms and showed favorable receptor antagonism (Mahesh et al., 2004). These studies underscore the potential of these compounds in developing new antimicrobial agents.

Anticancer Activity

The compound was also researched for its potential in cancer therapy. For instance, a 1,2,4-triazole derivative was evaluated for anti-cancer activity against Dalton’s Lymphoma Ascitic in mice, showcasing a significant reduction in cancer cell count, offering insights into its potential as an anti-cancer agent (Arul & Smith, 2016).

Enzyme Inhibition

Furthermore, the compounds have been studied for enzyme inhibition properties. Synthesized 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides showed notable inhibition against the butyrylcholinesterase (BChE) enzyme, making them potentially useful in treating diseases related to enzyme malfunction (Khalid et al., 2016).

Molecular Docking and Synthesis

In the realm of drug design and molecular interaction studies, the compound and its derivatives have been used in molecular docking studies to understand the interaction mechanisms with target proteins. For example, benzimidazole derivatives bearing 1,2,4-triazole showed significant anti-cancer activity through molecular docking studies, indicating strong binding affinities with cancer-related proteins (Karayel, 2021).

properties

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c23-18-8-4-16(5-9-18)15-25-22-20(14-24)26-21(30-22)17-6-10-19(11-7-17)31(28,29)27-12-2-1-3-13-27/h4-11,25H,1-3,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSIUIQLVOOLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Fluorobenzyl)amino]-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

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